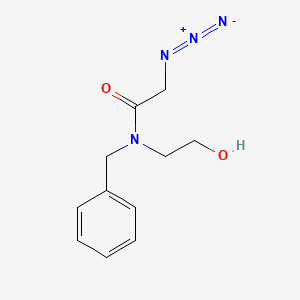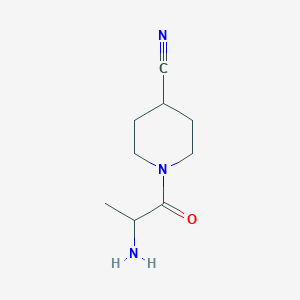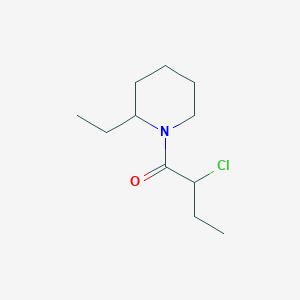![molecular formula C9H11ClN2O3 B1479044 5-(2-氯丙酰基)四氢吡咯并[3,4-c]吡咯-1,3(2H,3aH)-二酮 CAS No. 1857797-57-9](/img/structure/B1479044.png)
5-(2-氯丙酰基)四氢吡咯并[3,4-c]吡咯-1,3(2H,3aH)-二酮
描述
The compound “5-(2-chloropropanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione” is a pyrrole derivative . Pyrrole derivatives are known to exhibit insecticidal activity and can be effective as grain protectants .
Synthesis Analysis
The synthesis of tricyclic tetrahydropyrrolo[3,4-c]pyrrole-1,3-diones, such as the compound , can be achieved through (3+2) cycloaddition reactions of azomethine ylides with maleimides . This method allows for the assembly of skeletons of many alkaloids and their analogs .科学研究应用
光物理性质和聚合物合成
- 高发光聚合物:Zhang 和 Tieke (2008) 合成了包含吡咯并[3,4-c]吡咯-1,4-二酮单元的聚合物,表现出强荧光和高量子产率,表明在有机电子学和发光材料中的应用 (Zhang & Tieke,2008)。
有机电子学和光电材料
- 光致发光共轭聚合物:Beyerlein 和 Tieke (2000) 描述了含有吡咯并[3,4-c]吡咯和苯亚甲基单元的共轭聚合物的合成,它们显示出强光致发光和光化学稳定性,使其适用于电子应用 (Beyerlein & Tieke,2000)。
合成方法和化学性质
- 吡咯啉-2-酮衍生物的合成:Gein 和 Pastukhova (2020) 专注于合成 5-芳基-4-酰基-3-羟基-1-羧甲基-3-吡咯啉-2-酮,显示出不同的生物活性,表明吡咯并[3,4-c]吡咯-1,3-二酮支架的化学多功能性 (Gein & Pastukhova,2020)。
半导体和薄膜晶体管 (TFT) 应用
- TFT 的聚合物半导体:Guo、Sun 和 Li (2014) 利用吡咯并[3,4-c]吡咯-1,3-二酮衍生物构建了在有机 TFT 中具有良好电荷传输性能的共聚物,突出了它们在半导体应用中的潜力 (Guo、Sun,& Li,2014)。
有机太阳能电池
- 太阳能电池的电子受体:Do 等人 (2020) 引入了基于吡咯并[3,2-b]吡咯-1,4-二酮的新型电子受体用于有机太阳能电池,突出了它们在本体异质结器件中的良好溶解性、热稳定性和相容性 (Do 等,2020)。
属性
IUPAC Name |
5-(2-chloropropanoyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O3/c1-4(10)9(15)12-2-5-6(3-12)8(14)11-7(5)13/h4-6H,2-3H2,1H3,(H,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPQTUBEFLSKRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2C(C1)C(=O)NC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)ethan-1-one](/img/structure/B1478961.png)
![3-amino-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propan-1-one](/img/structure/B1478963.png)
![2-amino-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propan-1-one](/img/structure/B1478964.png)
![2-(methylamino)-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)ethan-1-one](/img/structure/B1478965.png)
![3-amino-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1478967.png)
![2-azido-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)ethan-1-one](/img/structure/B1478969.png)
![5-(2-chlorobutanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478972.png)
![5-(3-aminopropanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478975.png)



![2-(8-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-ol](/img/structure/B1478981.png)
![2-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)ethan-1-amine](/img/structure/B1478983.png)
![2-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)butanoic acid](/img/structure/B1478984.png)
